Pyrazolidine, 1,2-bis(bromoacetyl)-

Description

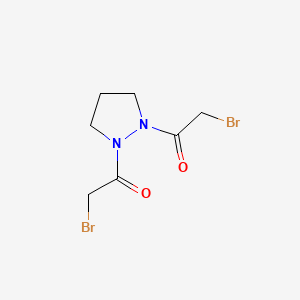

Pyrazolidine, 1,2-bis(bromoacetyl)-, is a bicyclic organic compound featuring a five-membered pyrazolidine ring (containing two adjacent nitrogen atoms) substituted with two bromoacetyl (-COCH₂Br) groups at the 1- and 2-positions. This compound is characterized by its dual electrophilic sites, making it a versatile precursor for synthesizing bis-functionalized heterocycles or polymers. The bromoacetyl groups are highly reactive, enabling nucleophilic substitution reactions with thiols, amines, or other nucleophiles.

Properties

CAS No. |

100568-14-7 |

|---|---|

Molecular Formula |

C7H10Br2N2O2 |

Molecular Weight |

313.97 g/mol |

IUPAC Name |

2-bromo-1-[2-(2-bromoacetyl)pyrazolidin-1-yl]ethanone |

InChI |

InChI=1S/C7H10Br2N2O2/c8-4-6(12)10-2-1-3-11(10)7(13)5-9/h1-5H2 |

InChI Key |

GBGVYROLHRWVAA-UHFFFAOYSA-N |

SMILES |

C1CN(N(C1)C(=O)CBr)C(=O)CBr |

Canonical SMILES |

C1CN(N(C1)C(=O)CBr)C(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparison

The table below summarizes key differences between Pyrazolidine, 1,2-bis(bromoacetyl)-, and structurally or functionally related compounds:

Key Findings:

Reactivity: The bromoacetyl groups in Pyrazolidine, 1,2-bis(bromoacetyl)-, exhibit higher electrophilicity compared to hydroxyl groups in 3,5-dihydroxy pyrazolidine, favoring substitution over elimination . Bis(bromoacetyl) arene derivatives (e.g., linked to pyridine/quinoxaline) react with 2-mercaptonicotinonitrile to form bis(thienopyridines), suggesting Pyrazolidine, 1,2-bis(bromoacetyl)-, could similarly yield nitrogen-rich heterocycles .

Unlike Pd-catalyzed pyrazolidine syntheses (which face ligand-dependent inefficiencies ), bromoacetyl-substituted pyrazolidines may prioritize straightforward alkylation or nucleophilic substitution pathways.

The electron-withdrawing bromoacetyl groups enhance the electrophilicity of adjacent carbons, contrasting with the electron-donating hydroxyl groups in dihydroxy pyrazolidine intermediates .

Application-Specific Comparison

- Heterocycle Synthesis: Pyrazolidine, 1,2-bis(bromoacetyl)-, is tailored for bis-heterocycle formation (e.g., pyrazolidine-thienopyridine hybrids), whereas arene-based bis(bromoacetyl) derivatives yield fused thienopyridines with extended π-conjugation .

- Fluorophores: Mono-bromoacetyl pyrene derivatives form fluorophores with pyrene’s intrinsic fluorescence , whereas the pyrazolidine core lacks aromaticity, likely resulting in distinct optical properties.

- Biological Relevance : Dihydroxy pyrazolidines serve as transient intermediates in pyrazole synthesis (pharmacologically relevant ), while bromoacetyl-substituted derivatives may exhibit alkylating activity, useful in prodrug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.